![molecular formula C21H21F3N4O5 B2554078 N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 318256-35-8](/img/structure/B2554078.png)

N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

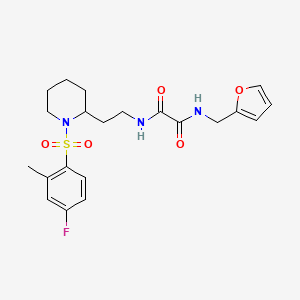

The compound "N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide" is a synthetic molecule that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and the chemistry of related tert-butyl and isoquinoline compounds.

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and sequential C-N bond formations, as seen in the preparation of imidazoquinolines and isoquinolines using tert-butyl nitrite as both an oxidant and a N1 synthon . Additionally, the synthesis of N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline antimalarial, was achieved through a two-step procedure from readily available starting materials, suggesting that similar strategies could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds includes key structural fragments such as tert-butyldecahydro-3-isoquinoline carboxamide, which is present in HIV protease inhibitors . The presence of tert-butyl groups is also significant in the synthesis of aromatic polyamides, indicating the importance of tert-butyl groups in the stability and solubility of these materials . The planarized structure of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) facilitates intramolecular charge transfer, which could be relevant to the electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes alkylation reactions, as demonstrated by the preparation of derivatives of N-tert-butyldecahydro-3-isoquinoline carboxamide . The intramolecular charge transfer observed in NTC6 and its dual fluorescence could suggest potential reactivity patterns for the compound , especially in the presence of electron-donating or -withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by the presence of tert-butyl groups and the isoquinoline structure. For instance, aromatic polyamides derived from tert-butylhydroquinone exhibit high thermal stability and solubility in organic solvents . The electronic properties of NTC6, such as its dipole moment and solvatochromic behavior, are also indicative of the potential properties of the compound .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- The compound was obtained as a by-product in the synthesis of (S)-2-benzyl-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, highlighting its potential formation in complex synthetic processes (Zheng et al., 2008).

Applications in Catalysis

- Heterogeneous catalytic hydrogenation of similar compounds was investigated, showing high selectivity and stability over supported metal catalysts, suggesting potential applications in catalytic processes (Kwak et al., 2002).

Photochemical Properties

- Photochemical experiments with related compounds demonstrate potential for ligand interchange, which could be relevant for designing photo-responsive materials or catalysts (Bonnet et al., 2003).

Chemical Transformations and Reactions

- Research into similar compounds' chemical transformations and cyclization reactions using Lewis acids highlights their potential utility in complex organic syntheses (Saitoh et al., 2001).

Antimalarial Drug Development

- Derivatives of this class of compounds have been explored in antimalarial drug development, demonstrating the significance of this chemical structure in medicinal chemistry (O’Neill et al., 2009).

Potential in Organic Electronics

- The study of compounds like 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) suggests potential applications in organic electronics and materials science, due to unique electronic properties (Kanno et al., 1993).

Propriétés

IUPAC Name |

N-tert-butyl-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O5/c1-20(2,3)25-19(29)17-8-12-6-4-5-7-13(12)11-26(17)18-15(27(30)31)9-14(21(22,23)24)10-16(18)28(32)33/h4-7,9-10,17H,8,11H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITBOECONUCGIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate](/img/structure/B2553996.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2554012.png)

![2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2554013.png)

![3-(4-chlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2554015.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)